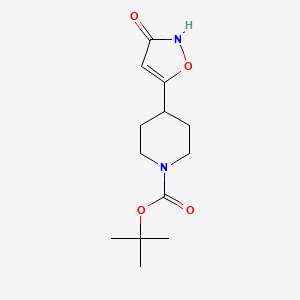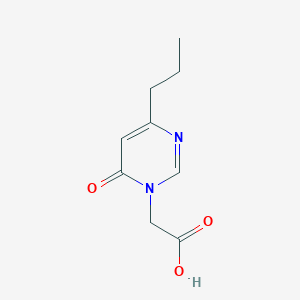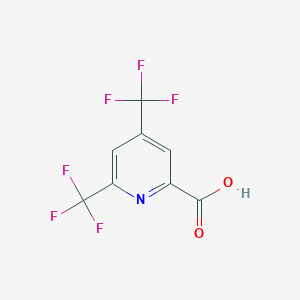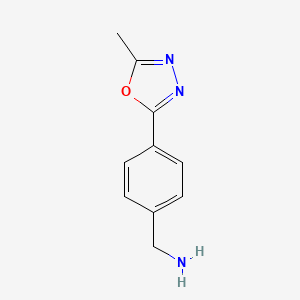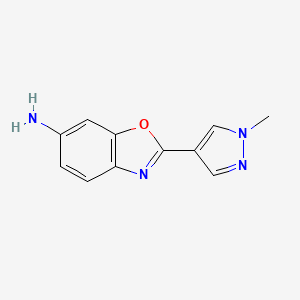
2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine
Overview
Description
The compound “2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzoxazole ring, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and benzoxazole rings suggests that the compound may have a planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrazole and benzoxazole rings might participate in electrophilic substitution reactions, while the amine group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amine group might make the compound basic .Scientific Research Applications
Microwave-assisted Synthesis of Benzoxazoles Derivatives
Benzoxazole derivatives are crucial in medicinal chemistry due to their significant pharmacological activities. Microwave-assisted synthesis has been identified as an efficient technique to enhance diversity and speed in the synthesis of benzoxazole derivatives. This method is more effective than conventional heating, allowing for the rapid and high-yield production of benzoxazoles with various substituents, which are valuable in pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).
Chemistry of Indazole Derivatives
Indazole derivatives, composed of a pyrazole ring condensed with a benzene ring, exhibit a broad spectrum of biological activities. The scaffold of indazole has been extensively explored for novel therapeutic agents. Research covering patents from 2013-2017 indicates a surge in interest for indazole-based compounds, highlighting their importance in developing anticancer and anti-inflammatory drugs, among others (Denya, Malan, & Joubert, 2018).
Applications in Synthetic Chemistry
Pyrazoles, including methyl-substituted pyrazoles, have emerged as potent medicinal scaffolds displaying a wide range of biological activities. The synthesis of methyl-substituted pyrazoles and their medical significance until March 2021 highlights their ongoing importance in medicinal chemistry. This review underscores the continuous effort to generate new leads with pyrazole nuclei for enhanced efficacy and reduced microbial resistance (Sharma et al., 2021).
Multi-component Synthesis of Bioactive Pyrazole Derivatives
The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) underscores the efficiency and versatility of this approach in producing compounds with significant therapeutic potential. Recent developments in MCRs for creating biologically active molecules containing pyrazole moieties have been summarized, emphasizing their broad spectrum of activities, including antibacterial, anticancer, antifungal, and antioxidant properties (Becerra, Abonía, & Castillo, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-15-6-7(5-13-15)11-14-9-3-2-8(12)4-10(9)16-11/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWXXAAJPYFBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




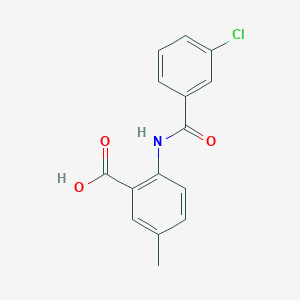
![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)
![2-[2-[4-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]phenyl]propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1415089.png)

![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)

![(4-[1,2,3]Trazol-1-yl-phenyl)-methanol](/img/structure/B1415096.png)
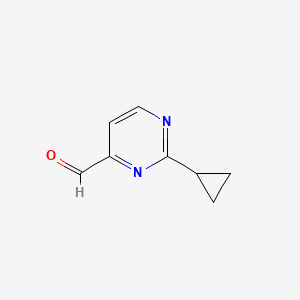
![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1415099.png)
